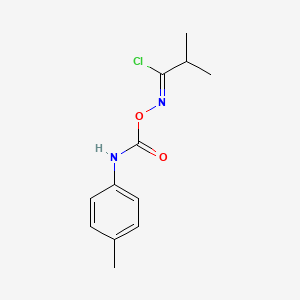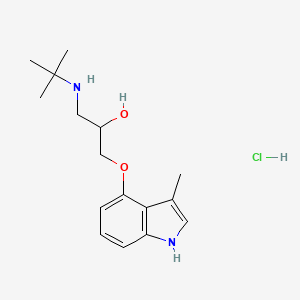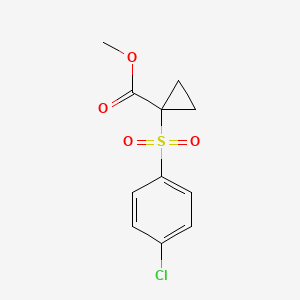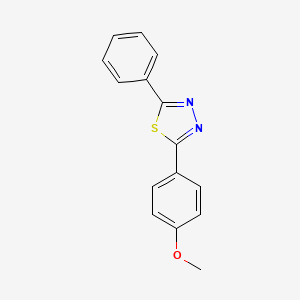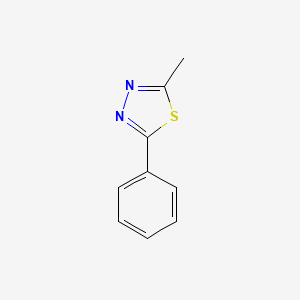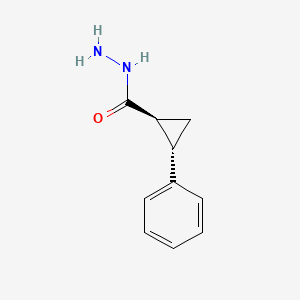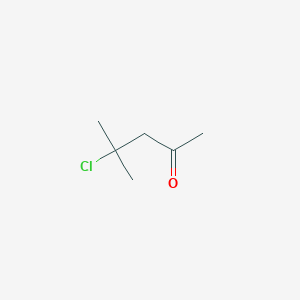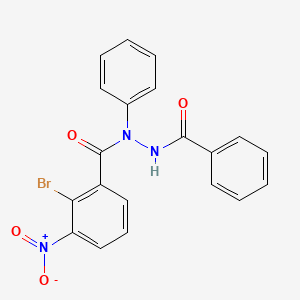
2',4'-Difluoroacetophenone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Difluoroacetophenone oxime is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms attached to the acetophenone moiety, along with an oxime functional group. The molecular formula of 2’,4’-Difluoroacetophenone oxime is C8H7F2NO, and it has a molecular weight of 171.14 g/mol .
Aplicaciones Científicas De Investigación
2’,4’-Difluoroacetophenone oxime has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
Target of Action
Oximes like 2’,4’-difluoroacetophenone oxime are known to undergo beckmann rearrangement , suggesting that they may interact with enzymes or other biological targets that can facilitate this reaction.
Mode of Action
The mode of action of 2’,4’-Difluoroacetophenone oxime likely involves its conversion to other compounds via the Beckmann rearrangement . This reaction involves the conversion of the oxime to an amide or nitrile, depending on the starting material . The rearrangement is achieved by converting the oxygen of the oxime to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Action Environment
The action of 2’,4’-Difluoroacetophenone oxime, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules that can interact with the compound or its metabolites. For instance, the Beckmann rearrangement is typically carried out under acidic conditions and elevated temperatures .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2’,4’-Difluoroacetophenone oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine, leading to the formation of oximes through nucleophilic addition to carbonyl groups . This interaction is crucial in the synthesis of various organic compounds. Additionally, 2’,4’-Difluoroacetophenone oxime can undergo the Beckmann rearrangement, resulting in the formation of amides or nitriles depending on the starting material .
Cellular Effects
The effects of 2’,4’-Difluoroacetophenone oxime on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 2’,4’-Difluoroacetophenone oxime can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2’,4’-Difluoroacetophenone oxime exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, the compound can inhibit the activity of certain proteases by forming stable complexes with them. Additionally, 2’,4’-Difluoroacetophenone oxime can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2’,4’-Difluoroacetophenone oxime over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to be relatively stable under standard storage conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that 2’,4’-Difluoroacetophenone oxime can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’,4’-Difluoroacetophenone oxime vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above certain concentration levels .
Metabolic Pathways
2’,4’-Difluoroacetophenone oxime is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. For instance, it can influence the production of reactive oxygen species (ROS) and other metabolic intermediates .
Transport and Distribution
The transport and distribution of 2’,4’-Difluoroacetophenone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, where it can exert its biochemical effects. The localization and accumulation of 2’,4’-Difluoroacetophenone oxime are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
2’,4’-Difluoroacetophenone oxime exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization is essential for its role in modulating cellular processes and biochemical pathways .
Métodos De Preparación
The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate as a catalyst. The reaction conditions are carefully controlled, with the pH adjusted to between 3 and 6, preferably around 4. After the reaction, the product is distilled using water vapor, followed by benzene extraction and reduced-pressure rectification to obtain the final compound .
Industrial production methods for 2’,4’-Difluoroacetophenone oxime are designed to be efficient and scalable. The process involves similar reaction conditions but is optimized for larger-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
2’,4’-Difluoroacetophenone oxime can be compared with other similar compounds, such as:
2,4-Difluoroacetophenone: Lacks the oxime group, making it less reactive in certain biochemical applications.
2,4-Difluorobenzaldehyde oxime: Similar structure but with an aldehyde group instead of a ketone, leading to different reactivity and applications.
2,4-Difluorophenylhydrazone:
The uniqueness of 2’,4’-Difluoroacetophenone oxime lies in its combination of fluorine atoms and the oxime group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
149773-86-4 |
|---|---|
Fórmula molecular |
C8H7F2NO |
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |
Clave InChI |
OHLLRZWRSGPPIJ-WZUFQYTHSA-N |
SMILES isomérico |
C/C(=N/O)/C1=C(C=C(C=C1)F)F |
SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F |
SMILES canónico |
CC(=NO)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


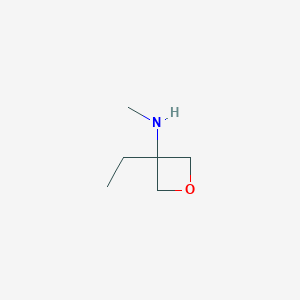
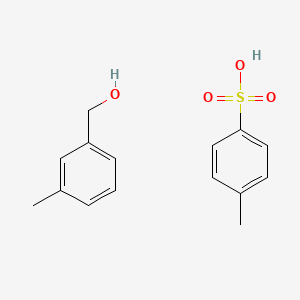
![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)
![(2-Methoxyphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-YL]acetic acid](/img/structure/B1652508.png)
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)
